
UNII-CPA32HL3CX
Übersicht
Beschreibung
1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine is a type of chemical entity and a subclass of diacylglycerophosphocholine . It is a phospholipid with saturated and unsaturated fatty acids linked to a phosphate head via glycerol . The acyl chain docosahexaenoic acid (DHA) consists of 22 carbons and six double bonds .
Synthesis Analysis
The synthesis of 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine involves complex chemical reactions. The molecule consists of stearic acid and docosahexaenoic acid (DHA) at the sn-1 and sn-2 positions, respectively .Molecular Structure Analysis
The molecular formula of 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine is C48H84NO8P . It has an average mass of 834.156 Da and a monoisotopic mass of 833.593445 Da .Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It has 9 H bond acceptors and 1 H bond donor . It also has 42 freely rotating bonds . The ACD/LogP value is 11.56, and the ACD/LogD (pH 5.5) is 9.85 . The polar surface area is 121 Ų .Wissenschaftliche Forschungsanwendungen
Neurologische Forschung
UNII-CPA32HL3CX: spielt eine wichtige Rolle in neurologischen Studien, insbesondere im Kontext der Neurotransmitterregulation. Es interagiert mit und aktiviert Praja-1, eine E3-Ubiquitin-Ligase, die auf den Serotonintransporter im Gehirn wirkt . Diese Interaktion ist entscheidend für das Verständnis der Pathophysiologie und potenziellen Behandlungen von Erkrankungen wie Depression, Zwangsstörung und Schizophrenie.
Ophthalmologie
In der ophthalmologischen Forschung wurde PC(22:6/18:0) als potenzieller Biomarker für die Zentrale Retinalarterienverschluss (CRAO) identifiziert . Metabolomstudien haben eine starke Korrelation zwischen diesem Phospholipid und CRAO gezeigt, was auf seine Nützlichkeit bei der Früherkennung und Präventionsstrategien für diese Sehstörung hindeutet.
Anti-Angiogenese in der Krebstherapie
1-Stearoyl-2-Docosahexanoyl-sn-glycero-3-Phosphocholin: hat anti-angiogene Wirkungen gezeigt, die in der Krebstherapie von entscheidender Bedeutung sind . Durch die Aktivierung von PPARγ hemmt es die Proliferation, Migration und Tubulusbildung von Endothelzellen, die für die Tumorangiogenese essentielle Prozesse sind. Dies deutet auf sein Potenzial als Therapeutikum in Antitumorstrategien hin.
Biomarker-Entdeckung
Im Bereich der Biomarker-Entdeckung wird This compound in der Massenspektrometrie verwendet, um neuartige Biomarker für verschiedene Krankheiten zu identifizieren . Sein Vorhandensein und Veränderungen in biologischen Proben können Aufschluss über Krankheitsmechanismen geben und bei der Entwicklung von diagnostischen Werkzeugen helfen.
Wirkmechanismus
Target of Action
1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine, also known as UNII-CPA32HL3CX, primarily targets peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound exerts its effects by activating PPARγ . Activation of PPARγ leads to a cascade of events that ultimately result in anti-angiogenic effects . This means that the compound can inhibit the formation of new blood vessels, a process that is often upregulated in pathological conditions such as cancer .
Biochemical Pathways
The activation of PPARγ by 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathway alterations contribute to the compound’s overall anti-angiogenic effects .
Result of Action
The activation of PPARγ by 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine significantly reduces the proliferation, migration, and tube formation of human umbilical vein endothelial cells . These cellular effects contribute to the compound’s overall anti-angiogenic action .
Biochemische Analyse
Biochemical Properties
1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine exerts anti-angiogenesis effects through the activation of PPARγ . It significantly declines the proliferation, migration, and tube formation of human umbilical vein endothelial cells . This compound has the potential for anti-tumor angiogenesis research .
Cellular Effects
The effects of 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, it significantly reduces the proliferation, migration, and tube formation of human umbilical vein endothelial cells .
Molecular Mechanism
The molecular mechanism of action of 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the activation of PPARγ .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on cellular function over time .
Eigenschaften
IUPAC Name |
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,28,30,34,36,46H,6-7,9,11-13,15,17-19,21,23,26-27,29,31-33,35,37-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,30-28-,36-34-/t46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWXJDWBIIDPKS-TZUVPVEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99264-99-0 | |
| Record name | 1-Stearoyl-2-docosahexanoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099264990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-STEAROYL-2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPA32HL3CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


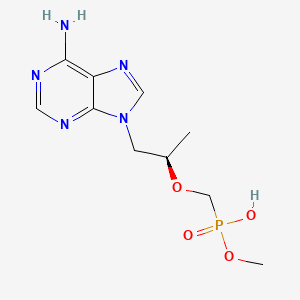
![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)
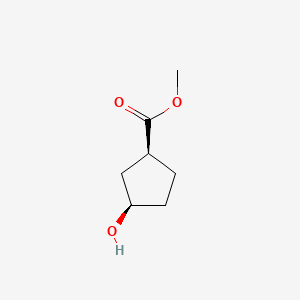

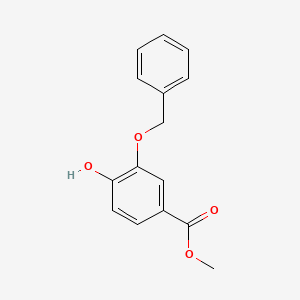
![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)

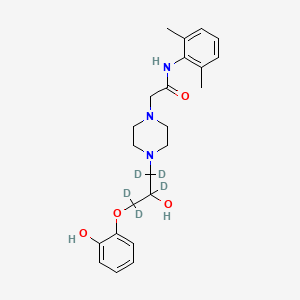
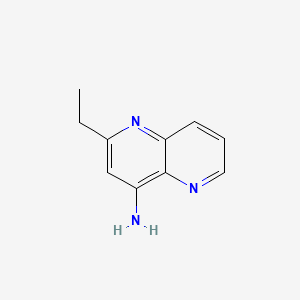
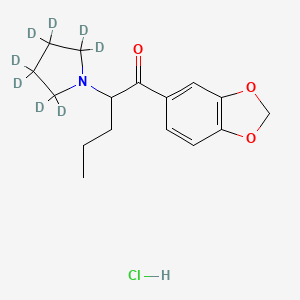
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)
